6-AMINO-1-[3-(CYCLOPENTYLOXY)-4-METHOXYBENZYL]-2-THIOXO-2,3-DIHYDROPYRIMIDIN-4(1H)-ONE 6-AMINO-1-[3-(CYCLOPENTYLOXY)-4-METHOXYBENZYL]-2-THIOXO-2,3-DIHYDROPYRIMIDIN-4(1H)-ONE
Brand Name: Vulcanchem
CAS No.: 162279-51-8
VCID: VC0064313
InChI: InChI=1S/C17H21N3O3S/c1-22-13-7-6-11(8-14(13)23-12-4-2-3-5-12)10-20-15(18)9-16(21)19-17(20)24/h6-9,12H,2-5,10,18H2,1H3,(H,19,21,24)
SMILES: COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=S)N)OC3CCCC3
Molecular Formula: C17H21N3O3S
Molecular Weight: 347.4 g/mol

6-AMINO-1-[3-(CYCLOPENTYLOXY)-4-METHOXYBENZYL]-2-THIOXO-2,3-DIHYDROPYRIMIDIN-4(1H)-ONE

CAS No.: 162279-51-8

Main Products

VCID: VC0064313

Molecular Formula: C17H21N3O3S

Molecular Weight: 347.4 g/mol

6-AMINO-1-[3-(CYCLOPENTYLOXY)-4-METHOXYBENZYL]-2-THIOXO-2,3-DIHYDROPYRIMIDIN-4(1H)-ONE - 162279-51-8

CAS No. 162279-51-8
Product Name 6-AMINO-1-[3-(CYCLOPENTYLOXY)-4-METHOXYBENZYL]-2-THIOXO-2,3-DIHYDROPYRIMIDIN-4(1H)-ONE
Molecular Formula C17H21N3O3S
Molecular Weight 347.4 g/mol
IUPAC Name 6-amino-1-[(3-cyclopentyloxy-4-methoxyphenyl)methyl]-2-sulfanylidenepyrimidin-4-one
Standard InChI InChI=1S/C17H21N3O3S/c1-22-13-7-6-11(8-14(13)23-12-4-2-3-5-12)10-20-15(18)9-16(21)19-17(20)24/h6-9,12H,2-5,10,18H2,1H3,(H,19,21,24)
Standard InChIKey WLUTVXPVNSUNPN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=S)N)OC3CCCC3
Canonical SMILES COC1=C(C=C(C=C1)CN2C(=CC(=O)NC2=S)N)OC3CCCC3
PubChem Compound 10926081
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator